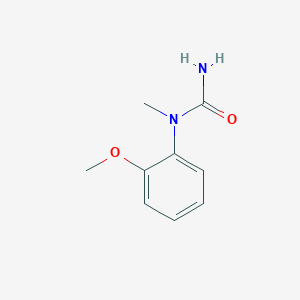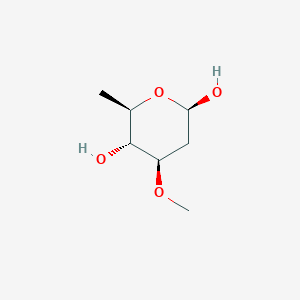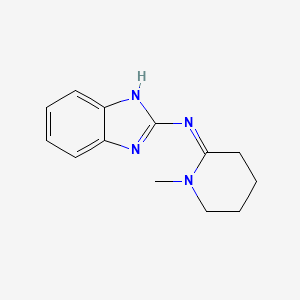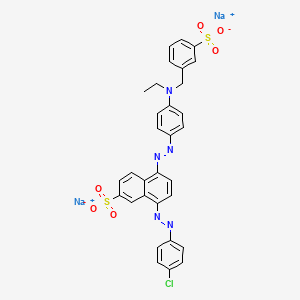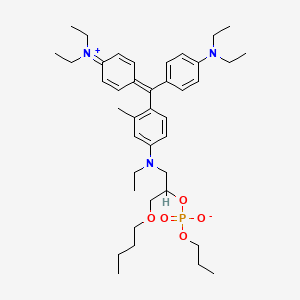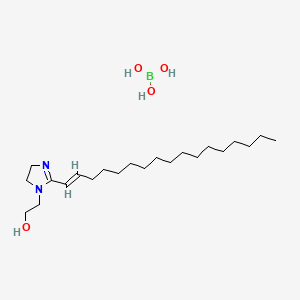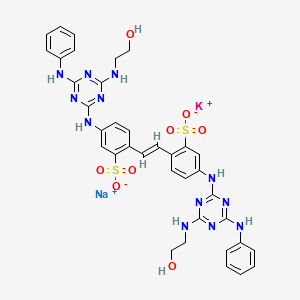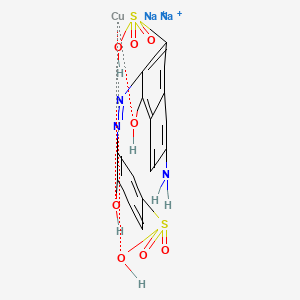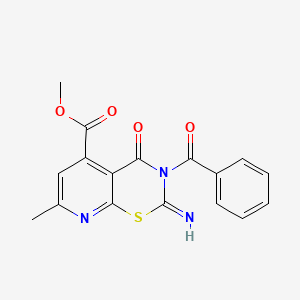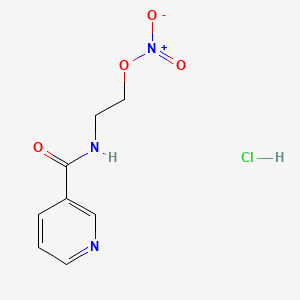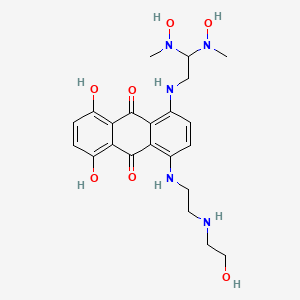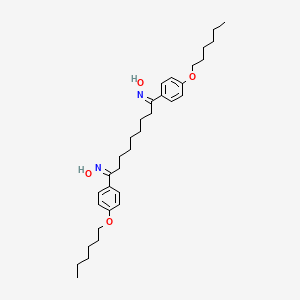
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is an organic compound with the molecular formula C33H48O4 This compound is characterized by the presence of two hexyloxyphenyl groups attached to a nonanedione backbone, with dioxime functional groups at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime typically involves the following steps:
Formation of Nonanedione Backbone: The initial step involves the preparation of the nonanedione backbone. This can be achieved through the oxidation of nonane using suitable oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of Hexyloxyphenyl Groups: The next step involves the introduction of hexyloxyphenyl groups to the nonanedione backbone. This can be done through a Friedel-Crafts alkylation reaction using hexyloxybenzene and a suitable catalyst such as aluminum chloride.
Formation of Dioxime Groups: The final step involves the conversion of the carbonyl groups in the nonanedione backbone to dioxime groups. This can be achieved through the reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime groups to amines or hydroxylamines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as halogens or nucleophiles such as amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
Scientific Research Applications
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime involves its interaction with specific molecular targets and pathways. The dioxime groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hexyloxyphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,9-Bis(4-methoxyphenyl)-1,9-nonanedione
- 1,9-Bis(4-ethoxyphenyl)-1,9-nonanedione
- 1,9-Bis(4-butoxyphenyl)-1,9-nonanedione
Uniqueness
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is unique due to the presence of hexyloxy groups, which impart specific hydrophobic and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
104192-29-2 |
|---|---|
Molecular Formula |
C33H50N2O4 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
(NZ)-N-[(9Z)-1,9-bis(4-hexoxyphenyl)-9-hydroxyiminononylidene]hydroxylamine |
InChI |
InChI=1S/C33H50N2O4/c1-3-5-7-14-26-38-30-22-18-28(19-23-30)32(34-36)16-12-10-9-11-13-17-33(35-37)29-20-24-31(25-21-29)39-27-15-8-6-4-2/h18-25,36-37H,3-17,26-27H2,1-2H3/b34-32-,35-33- |
InChI Key |
BEGTXHMMNACHQT-ZMYSONEWSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



